Methyl 2-amino-4,4,5-trimethylhexanoate

Description

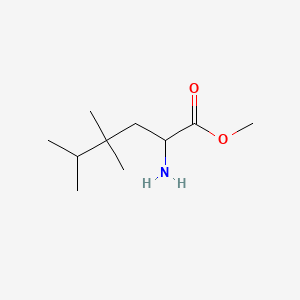

Methyl 2-amino-4,4,5-trimethylhexanoate is a branched-chain amino acid ester characterized by a hexanoate backbone substituted with an amino group at position 2 and three methyl groups at positions 4, 4, and 5. Potential applications could span pharmaceutical or agrochemical sectors, given the bioactive roles of amino esters and branched alkyl chains in drug delivery or pesticidal activity .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 2-amino-4,4,5-trimethylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)10(3,4)6-8(11)9(12)13-5/h7-8H,6,11H2,1-5H3 |

InChI Key |

QJRZLWDAMRAUDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,5-trimethylhexanoate typically involves the esterification of 2-amino-4,4,5-trimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,5-trimethylhexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-4,4,5-trimethylhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,5-trimethylhexanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Methyl Ester-Based Agrochemicals

Pyrimidine Derivatives (Pharmaceutical Candidates)

highlights 5-substituted 2-amino-4,6-dichloropyrimidines as potent inhibitors of nitric oxide (NO) production in immune-activated cells, with IC₅₀ values as low as 2 μM . While structurally distinct from the target compound, these pyrimidines underscore the importance of halogenation (e.g., chloro groups) and amino functionality in bioactivity. Key contrasts include:

- Heterocyclic vs. Aliphatic Structure : Pyrimidines rely on aromaticity for planar binding to targets, whereas the target compound’s aliphatic chain may favor hydrophobic interactions.

- Functional Group Impact: Dichloro substitution in pyrimidines enhances NO inhibition, whereas the target’s methyl branches and ester group may prioritize metabolic stability or tissue penetration.

Table 2: Bioactive Pyrimidines vs. Target Compound

| Compound | Structure | Key Features | Activity (IC₅₀) |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Pyrimidine | 5-F, 4,6-Cl | NO inhibition: 2 μM |

| This compound | Branched ester | 2-amino, 4,4,5-trimethyl | Not reported |

Other Branched-Chain Amino Acid Esters

- Amino Group Positioning: The 2-amino group in the target compound may mimic natural amino acids (e.g., valine, leucine), suggesting possible roles in peptide synthesis or prodrug design.

Research Findings and Mechanistic Insights

- Agrochemical Context: Sulfonylurea methyl esters demonstrate that ester functionality combined with heterocyclic cores enables targeted enzyme inhibition . The target compound’s lack of a heterocycle may limit herbicidal utility but open avenues for novel mechanisms.

- Pharmaceutical Potential: Pyrimidine derivatives highlight halogenation as a strategy for enhancing bioactivity . The target compound’s methyl groups could similarly optimize pharmacokinetics, though empirical data is needed.

- Physicochemical Properties : Branched esters typically exhibit higher logP values than linear analogs, suggesting improved blood-brain barrier penetration or prolonged half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.